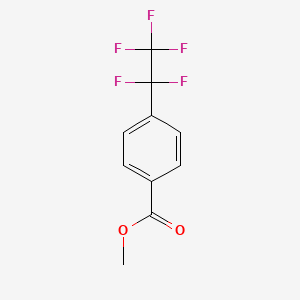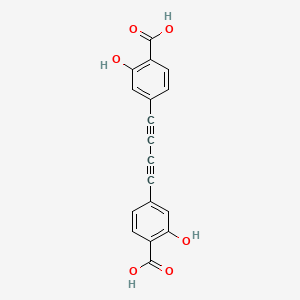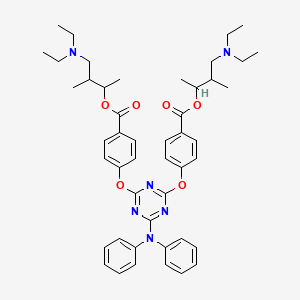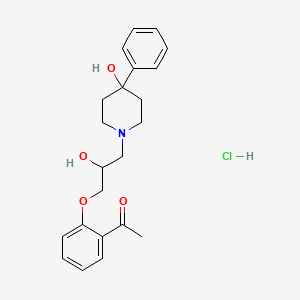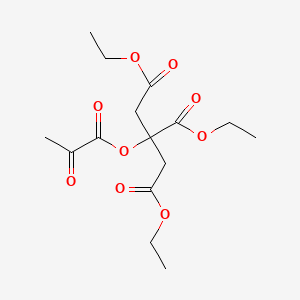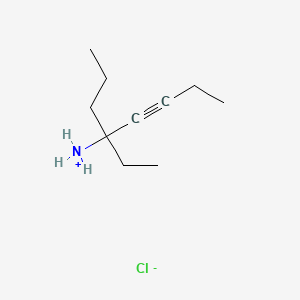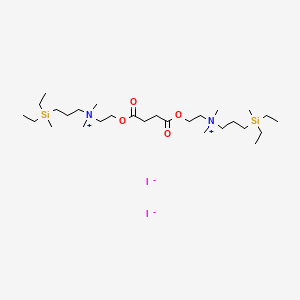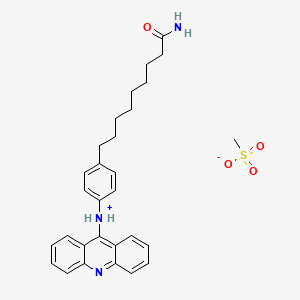
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is a complex organic compound with significant potential in various scientific fields. This compound is known for its interaction with DNA, making it a valuable candidate in the development of chemotherapeutic agents .
Métodos De Preparación
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate involves multiple steps, including the formation of the acridine moiety and its subsequent attachment to the nonanamide chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate has a wide range of scientific research applications. In chemistry, it is used as a probe for nucleic acids due to its ability to bind to DNA. In biology, it is studied for its potential as an inhibitor of topoisomerase I, making it a promising candidate for anticancer therapy. In medicine, it is being evaluated for its chemotherapeutic potential .
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of DNA, leading to partial intercalation. This binding disrupts the normal function of DNA, inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the death of rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other acridine derivatives, such as 9-phenyl acridine and 4’-(9-Acridinylamino)methanesulfon-m-anisidide 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is unique due to its specific binding properties and its potential as a topoisomerase I inhibitor .
Propiedades
Número CAS |
74039-07-9 |
|---|---|
Fórmula molecular |
C29H35N3O4S |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
acridin-9-yl-[4-(9-amino-9-oxononyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H31N3O.CH4O3S/c29-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)30-28-23-12-7-9-14-25(23)31-26-15-10-8-13-24(26)28;1-5(2,3)4/h7-10,12-15,17-20H,1-6,11,16H2,(H2,29,32)(H,30,31);1H3,(H,2,3,4) |
Clave InChI |
NENWLHYFPKXSMD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


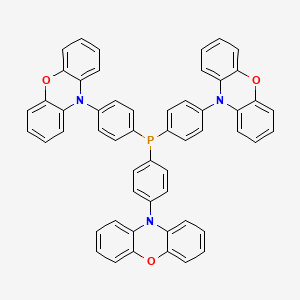
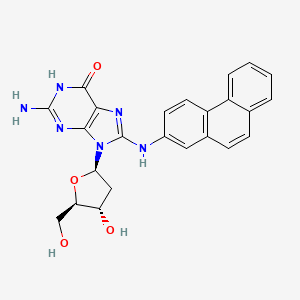
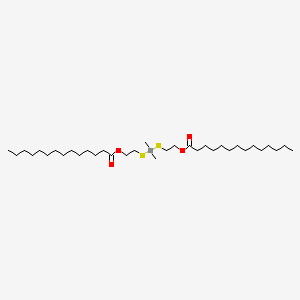
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
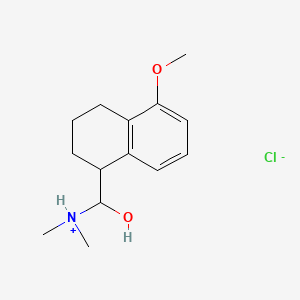
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
